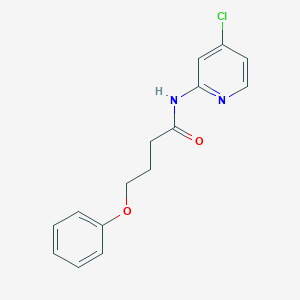
N-(4-chloropyridin-2-yl)-4-phenoxybutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloropyridin-2-yl)-4-phenoxybutanamide, also known as GSK2330672, is a small molecule inhibitor that has been developed by GlaxoSmithKline for the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis. It is a potent and selective inhibitor of the enzyme TAK1 (Transforming growth factor beta-activated kinase 1), which plays a crucial role in the regulation of inflammation and immune responses.
作用機序
N-(4-chloropyridin-2-yl)-4-phenoxybutanamide exerts its pharmacological effects by selectively inhibiting the enzyme TAK1, which is a key regulator of inflammation and immune responses. TAK1 is activated by various stimuli, including cytokines, toll-like receptor ligands, and oxidative stress, and plays a crucial role in the activation of downstream signaling pathways such as NF-kB, MAPK, and JNK. By inhibiting TAK1, N-(4-chloropyridin-2-yl)-4-phenoxybutanamide can effectively suppress the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
N-(4-chloropyridin-2-yl)-4-phenoxybutanamide has been shown to have potent anti-inflammatory effects in various preclinical models of inflammatory diseases. It can effectively suppress the production of pro-inflammatory cytokines such as TNF-alpha, IL-6, and IL-1beta, as well as chemokines such as MCP-1 and RANTES. Furthermore, it can inhibit the activation of NF-kB, MAPK, and JNK signaling pathways, which are key regulators of inflammation and immune responses. In addition, N-(4-chloropyridin-2-yl)-4-phenoxybutanamide has been shown to have a favorable safety profile in preclinical studies, with no significant toxicity or adverse effects observed.
実験室実験の利点と制限
N-(4-chloropyridin-2-yl)-4-phenoxybutanamide is a potent and selective inhibitor of TAK1, making it a valuable tool for studying the role of this enzyme in various biological processes. It has been used extensively in preclinical studies to investigate the mechanisms of inflammation and immune responses, as well as to evaluate its therapeutic potential in various inflammatory diseases. However, like any other small molecule inhibitor, N-(4-chloropyridin-2-yl)-4-phenoxybutanamide has certain limitations, such as potential off-target effects, limited bioavailability, and variable pharmacokinetics. Therefore, it is important to carefully evaluate its efficacy and safety in preclinical studies before moving on to clinical development.
将来の方向性
N-(4-chloropyridin-2-yl)-4-phenoxybutanamide has shown great potential as a therapeutic agent for the treatment of inflammatory diseases. However, there are still many areas of research that need to be explored in order to fully understand its pharmacological effects and therapeutic potential. Some of the future directions for research on N-(4-chloropyridin-2-yl)-4-phenoxybutanamide include:
1. Further elucidation of the molecular mechanisms of action of N-(4-chloropyridin-2-yl)-4-phenoxybutanamide, particularly with regard to its effects on downstream signaling pathways.
2. Evaluation of the efficacy and safety of N-(4-chloropyridin-2-yl)-4-phenoxybutanamide in clinical trials, particularly in patients with rheumatoid arthritis, psoriasis, and other inflammatory diseases.
3. Investigation of the potential use of N-(4-chloropyridin-2-yl)-4-phenoxybutanamide in combination with other therapeutic agents, such as biologics or other small molecule inhibitors.
4. Development of novel formulations or delivery methods to improve the bioavailability and pharmacokinetics of N-(4-chloropyridin-2-yl)-4-phenoxybutanamide.
5. Evaluation of the potential use of N-(4-chloropyridin-2-yl)-4-phenoxybutanamide in other disease indications, such as cancer or infectious diseases, where inflammation and immune responses play a crucial role.
In conclusion, N-(4-chloropyridin-2-yl)-4-phenoxybutanamide is a promising small molecule inhibitor with potent anti-inflammatory and immunomodulatory effects. It has the potential to be a valuable therapeutic agent for the treatment of various inflammatory diseases, and further research is needed to fully understand its pharmacological effects and therapeutic potential.
合成法
The synthesis of N-(4-chloropyridin-2-yl)-4-phenoxybutanamide involves a multi-step process that begins with the reaction of 4-chloropyridine-2-carboxylic acid with thionyl chloride to form 4-chloropyridine-2-carbonyl chloride. This intermediate is then reacted with 4-phenoxybutan-1-amine in the presence of a base to form the final product.
科学的研究の応用
N-(4-chloropyridin-2-yl)-4-phenoxybutanamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases. It has been shown to have potent anti-inflammatory and immunomodulatory effects in preclinical models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Furthermore, it has been demonstrated to have a favorable safety profile in preclinical studies, making it a promising candidate for further clinical development.
特性
IUPAC Name |
N-(4-chloropyridin-2-yl)-4-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c16-12-8-9-17-14(11-12)18-15(19)7-4-10-20-13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBJENSSCHMQEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=NC=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(7-Methylimidazo[1,2-a]pyridine-2-carbonyl)piperidine-4-carboxylic acid](/img/structure/B7628878.png)

![7-(Butan-2-ylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B7628887.png)
![2-methyl-N-(5-methyl-1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7628905.png)
![N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide](/img/structure/B7628914.png)
![3-[(4-Phenylmethoxybenzoyl)amino]propanoic acid](/img/structure/B7628919.png)
![N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide](/img/structure/B7628922.png)
![1-[4-[2-(Trifluoromethyl)benzoyl]piperazin-1-yl]ethanone](/img/structure/B7628927.png)


![2,3-Dihydroindol-1-yl-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]methanone](/img/structure/B7628958.png)
![6-methyl-2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7628961.png)
![2-Chloro-5-[[4-(4-methylphenyl)-4-oxobutanoyl]amino]benzoic acid](/img/structure/B7628965.png)